Cas no 1036452-97-7 (1-bromo-2-[(4-methylphenyl)methoxy]benzene)

1-Bromo-2-[(4-methylphenyl)methoxy]benzene is a brominated aromatic ether compound characterized by the presence of a bromine substituent and a 4-methylbenzyloxy group on a benzene ring. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of complex aromatic systems. The electron-donating methoxy and methyl groups enhance its stability while allowing selective modifications. Its well-defined molecular architecture ensures consistent performance in pharmaceutical and agrochemical applications, where precise structural control is critical. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
1-bromo-2-[(4-methylphenyl)methoxy]benzene structure
1036452-97-7 structure
Product name:1-bromo-2-[(4-methylphenyl)methoxy]benzene
CAS No:1036452-97-7
MF:C14H13BrO
MW:277.156423330307
MDL:MFCD07782693
CID:5205394

1-bromo-2-[(4-methylphenyl)methoxy]benzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-2-[(4-methylphenyl)methoxy]benzene
    • MDL: MFCD07782693
    • Inchi: 1S/C14H13BrO/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9H,10H2,1H3
    • InChI Key: UPQCJXWNWBHQPR-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC=CC=C1OCC1=CC=C(C)C=C1

1-bromo-2-[(4-methylphenyl)methoxy]benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB432473-1 g
2-Bromophenyl-(4-methylbenzyl)ether
1036452-97-7
1g
€496.00 2023-04-23
abcr
AB432473-5 g
2-Bromophenyl-(4-methylbenzyl)ether
1036452-97-7
5g
€1,275.00 2023-04-23
abcr
AB432473-1g
2-Bromophenyl-(4-methylbenzyl)ether; .
1036452-97-7
1g
€589.10 2025-03-19
abcr
AB432473-5g
2-Bromophenyl-(4-methylbenzyl)ether; .
1036452-97-7
5g
€1964.90 2025-03-19
Ambeed
A325909-1g
1-Bromo-2-((4-methylbenzyl)oxy)benzene
1036452-97-7 97%
1g
$418.0 2024-04-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD513304-1g
1-Bromo-2-((4-methylbenzyl)oxy)benzene
1036452-97-7 97%
1g
¥2870.0 2023-02-27
abcr
AB432473-250mg
2-Bromophenyl-(4-methylbenzyl)ether; .
1036452-97-7
250mg
€320.50 2025-03-19

1-bromo-2-[(4-methylphenyl)methoxy]benzene Related Literature

Additional information on 1-bromo-2-[(4-methylphenyl)methoxy]benzene

Chemical Profile of 1-bromo-2-[(4-methylphenyl)methoxy]benzene (CAS No. 1036452-97-7)

1-bromo-2-[(4-methylphenyl)methoxy]benzene, identified by the Chemical Abstracts Service Number (CAS No.) 1036452-97-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic brominated derivative features a unique structural motif that has garnered attention for its potential applications in medicinal chemistry and material science. The presence of both a bromine substituent and an ortho-substituted methoxy group on a benzene ring, coupled with an adjacent *p*-methylphenyl moiety, endows this molecule with distinct electronic and steric properties that make it a valuable scaffold for further chemical manipulation.

The synthesis of 1-bromo-2-[(4-methylphenyl)methoxy]benzene typically involves multi-step organic transformations, starting from commercially available precursors such as anisole derivatives and bromobenzene analogs. The strategic introduction of the bromine atom at the 1-position and the methoxy group at the 2-position, while maintaining the *p*-methylphenyl group, requires careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to achieve this transformation with minimal side products.

This compound has emerged as a key intermediate in the development of novel pharmaceutical agents due to its versatile reactivity. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, allowing chemists to introduce diverse substituents at other positions on the benzene ring. Additionally, the methoxy group can participate in hydrogen bonding interactions or serve as a point of attachment for other functional units, enhancing the molecule's compatibility with biological targets.

Recent studies have highlighted the potential of 1-bromo-2-[(4-methylphenyl)methoxy]benzene in the design of small-molecule inhibitors targeting enzyme-driven biological pathways. For instance, researchers have explored its derivatives as candidates for modulating kinases and other protein kinases involved in cancer signaling pathways. The *p*-methylphenyl group contributes to steric hindrance and electronic tuning, which can fine-tune binding affinity to specific enzyme active sites. Preliminary computational studies suggest that structural modifications based on this scaffold could lead to high-affinity binders with therapeutic relevance.

The pharmaceutical industry has also shown interest in this compound for its potential role in developing treatments for neurological disorders. The unique combination of electronic and steric features may enable interactions with neurotransmitter receptors or ion channels, making it a promising candidate for further exploration in drug discovery programs. Additionally, its stability under various reaction conditions makes it an attractive building block for library synthesis efforts aimed at identifying novel bioactive molecules.

Beyond pharmaceutical applications, 1-bromo-2-[(4-methylphenyl)methoxy]benzene has found utility in materials science, particularly in the synthesis of organic semiconductors and liquid crystal displays (LCDs). The rigid aromatic backbone combined with electron-withdrawing and donating groups enhances charge transport properties, making it suitable for use in optoelectronic devices. Researchers have incorporated derivatives of this compound into π-conjugated systems to improve device performance metrics such as mobility and on/off current ratios.

The chemical properties of 1-bromo-2-[(4-methylphenyl)methoxy]benzene also make it a valuable tool for mechanistic studies in organic chemistry. Its reactivity patterns provide insights into reaction mechanisms involving halogenated aromatic compounds, helping chemists develop better synthetic strategies for complex molecular architectures. Furthermore, its role as a precursor in cross-coupling reactions underscores its importance in modern synthetic methodologies that rely on transition-metal catalysis.

In conclusion, 1-bromo-2-[(4-methylphenyl)methoxy]benzene (CAS No. 1036452-97-7) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it an indispensable intermediate in drug discovery and industrial chemistry. As research continues to uncover new applications for this molecule, its significance is expected to grow further, solidifying its place as a cornerstone in modern chemical innovation.

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(CAS:1036452-97-7)1-bromo-2-[(4-methylphenyl)methoxy]benzene
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